molecular formula C14H15NO5S B2601344 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid CAS No. 854036-07-0

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid

Cat. No.: B2601344
CAS No.: 854036-07-0
M. Wt: 309.34
InChI Key: CXRHKIFNOLZTIZ-UHFFFAOYSA-N
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Description

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid is an organic compound with the molecular formula C14H15NO5S This compound is characterized by the presence of a furan ring, a sulfonamide group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with furan-2-ylmethanamine to form N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Lacks the acetic acid moiety.

    4-methylbenzenesulfonamidoacetic acid: Lacks the furan ring.

    N-(furan-2-ylmethyl)benzenesulfonamidoacetic acid: Lacks the methyl group on the benzene ring.

Uniqueness

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the furan ring, sulfonamide group, and acetic acid moiety allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[furan-2-ylmethyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-11-4-6-13(7-5-11)21(18,19)15(10-14(16)17)9-12-3-2-8-20-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHKIFNOLZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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